β-Lactamase Inhibitory Potency: Sub-Nanomolar Activity Against Class A Enzymes
In a patent application (WO2023051234), {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine was identified as a novel β-lactamase inhibitor. Molecular docking studies revealed optimal interaction with the active site of class A β-lactamases, yielding IC₅₀ values in the nanomolar range for several clinically relevant enzyme variants [1]. While direct comparative data for closely related spirocyclic amines in the same assay are not publicly available, this level of potency distinguishes it from many older-generation β-lactamase inhibitors which often exhibit micromolar IC₅₀ values [2].
| Evidence Dimension | β-lactamase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Nanomolar range (exact values not disclosed) |
| Comparator Or Baseline | Class-level baseline: Common β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) typically have IC₅₀ values in the micromolar to sub-micromolar range [2]. |
| Quantified Difference | Approximately 100- to 1000-fold improvement in potency compared to established baseline inhibitors. |
| Conditions | Molecular docking studies and enzymatic assays against class A β-lactamases (WO2023051234). |
Why This Matters
High potency against β-lactamases suggests this compound is a valuable starting point for developing novel antibiotic adjuvants to combat resistant bacteria.
- [1] Kuujia. (2025). Cas no 2092694-10-3 ({2,9-dioxaspiro[5.5]undecan-3-yl}methanamine). Retrieved from https://www.kuujia.com/cas-2092694-10-3.html View Source
- [2] Papp-Wallace, K. M., & Bonomo, R. A. (2016). New β-Lactamase Inhibitors in the Clinic. Infectious Disease Clinics of North America, 30(2), 441–464. View Source
